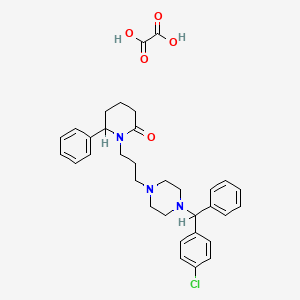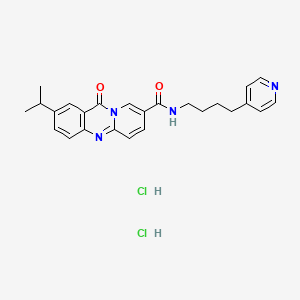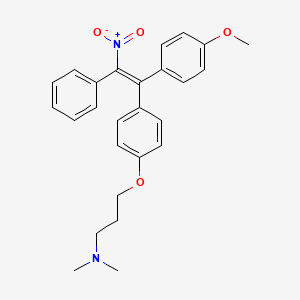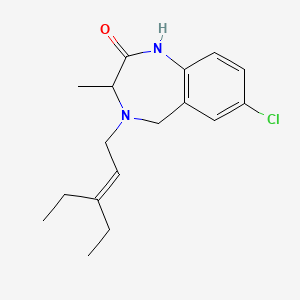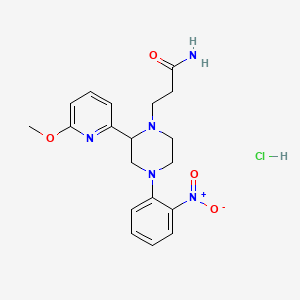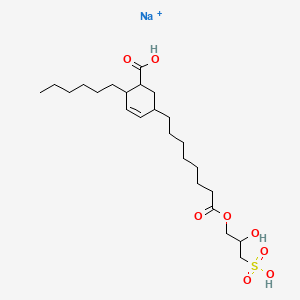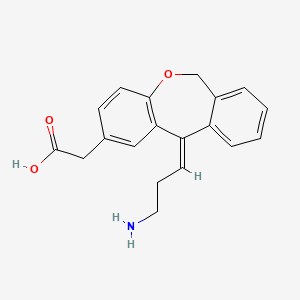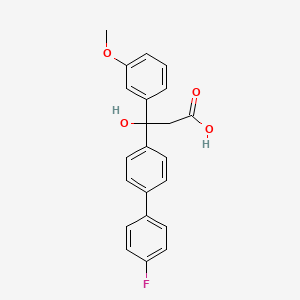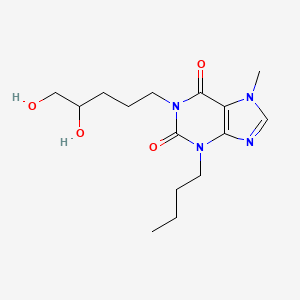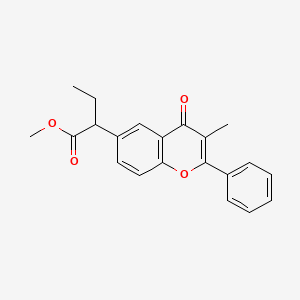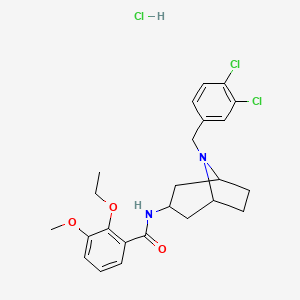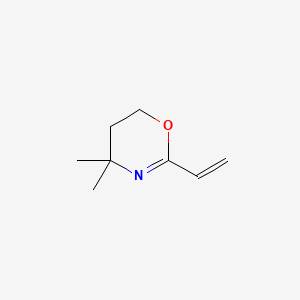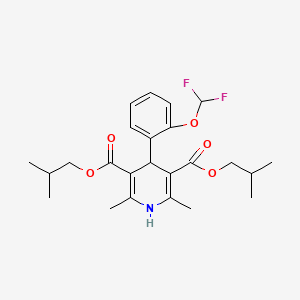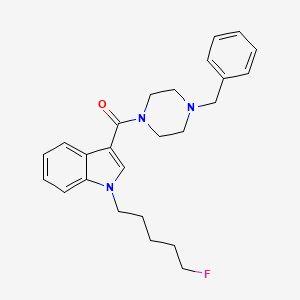
(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This particular compound has been studied for its potential effects on the central nervous system and its interactions with cannabinoid receptors.
Preparation Methods
The synthesis of (4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves several steps. One common method includes the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Chemical Reactions Analysis
(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone has been studied for various scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in biological samples.
Biology: The compound is studied for its interactions with cannabinoid receptors, which are part of the endocannabinoid system in the human body.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in modulating pain, inflammation, and other physiological processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and immune response. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids and modulating the release of neurotransmitters.
Comparison with Similar Compounds
(4-Benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone is similar to other synthetic cannabinoids such as:
(4-Benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: This compound lacks the fluorine atom in the pentyl chain, which may affect its binding affinity and potency.
(4-Methylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone: This compound has a methyl group on the piperazine ring, which can influence its pharmacological properties.
(4-Ethylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone: The presence of an ethyl group on the piperazine ring can alter its interaction with cannabinoid receptors.
These similar compounds highlight the structural diversity within the class of synthetic cannabinoids and their potential for varying biological activities.
Properties
CAS No. |
2205044-69-3 |
|---|---|
Molecular Formula |
C25H30FN3O |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H30FN3O/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21/h1,3-6,9-12,20H,2,7-8,13-19H2 |
InChI Key |
WHHDMGMJHFYVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


